molecular formula C14H16O4 B13871504 Ethyl 2-(8-methoxy-2,3-dihydrochromen-4-ylidene)acetate

Ethyl 2-(8-methoxy-2,3-dihydrochromen-4-ylidene)acetate

Cat. No.: B13871504
M. Wt: 248.27 g/mol
InChI Key: YIRFPVFFQCUJOL-UHFFFAOYSA-N
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Description

Ethyl 2-(8-methoxy-2,3-dihydrochromen-4-ylidene)acetate is an organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(8-methoxy-2,3-dihydrochromen-4-ylidene)acetate typically involves the condensation of 8-methoxy-2,3-dihydrochromen-4-one with ethyl acetate in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(8-methoxy-2,3-dihydrochromen-4-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chromone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products

    Oxidation: Chromone derivatives.

    Reduction: Dihydrochromene derivatives.

    Substitution: Various substituted chromenes depending on the substituent introduced.

Scientific Research Applications

Ethyl 2-(8-methoxy-2,3-dihydrochromen-4-ylidene)acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(8-methoxy-2,3-dihydrochromen-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways. Further research is needed to fully elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Ethyl 2-(8-methoxy-2,3-dihydrochromen-4-ylidene)acetate can be compared with other chromene derivatives, such as:

    Coumarins: Known for their anticoagulant properties.

    Flavonoids: Widely studied for their antioxidant activities.

    Benzopyrans: Investigated for their potential therapeutic effects.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which distinguish it from other similar compounds.

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

ethyl 2-(8-methoxy-2,3-dihydrochromen-4-ylidene)acetate

InChI

InChI=1S/C14H16O4/c1-3-17-13(15)9-10-7-8-18-14-11(10)5-4-6-12(14)16-2/h4-6,9H,3,7-8H2,1-2H3

InChI Key

YIRFPVFFQCUJOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CCOC2=C1C=CC=C2OC

Origin of Product

United States

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